REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:7]=[CH:6][S:5][C:4]=1[S:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=O.N12CCCC1=NCCC2>CO>[S:8]1[C:4]2[S:5][CH:6]=[CH:7][C:3]=2[CH:1]=[C:9]1[C:10]([O:12][CH3:13])=[O:11]
|
Name
|
|
Quantity
|
19.31 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(SC=C1)SCC(=O)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N12CCCN=C2CCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the stirred reaction flask
|
Type
|
CUSTOM
|
Details
|
was immediately immersed in an ice-water bath
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to give a tacky solid product which
|
Type
|
WASH
|
Details
|
was washed with a little cold (-20° C.) methanol
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo from the mother liquor
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ether and aqueous sodium bicarbonate
|
Type
|
WASH
|
Details
|
The water layer was washed with ether twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ether extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
triturated with a little cold (-20° C.) methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC2=C1SC=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |